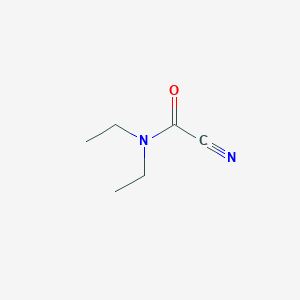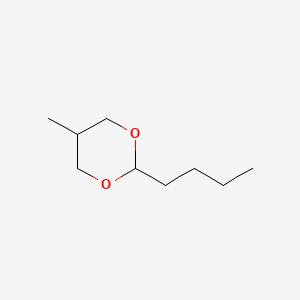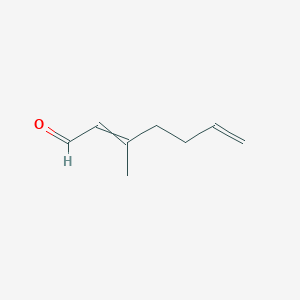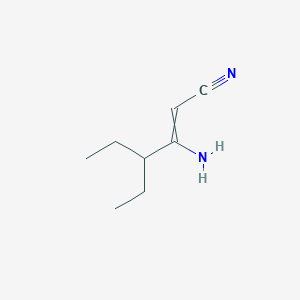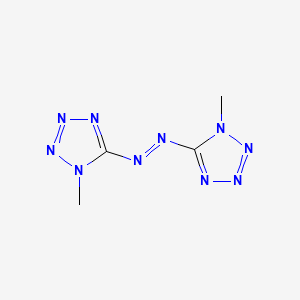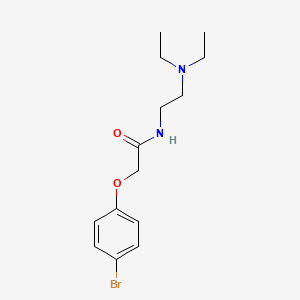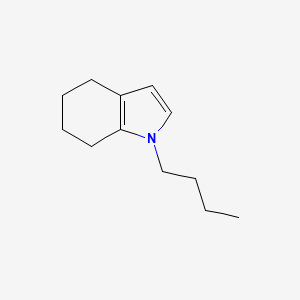
Lanthanhydrat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanhydrat is a compound that belongs to the lanthanide series of elements. Lanthanides are known for their unique properties, including their ability to form various oxidation states and their significant role in various industrial applications. This compound, specifically, is a hydrated form of lanthanum, which is a soft, silvery-white metal that is highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanhydrat can be synthesized through several methods, including the reaction of lanthanum oxide with water. The reaction typically involves dissolving lanthanum oxide in water under controlled conditions to form this compound. The reaction can be represented as: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{La(OH)}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by extracting lanthanum from its ores, such as bastnäsite and monazite. The extraction process involves several steps, including crushing the ore, separating the lanthanum-containing minerals, and then reacting them with water to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanhydrat undergoes various chemical reactions, including:
Oxidation: this compound can oxidize rapidly in moist air.
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Exposure to moist air.
Reduction: High-temperature conditions with reducing agents.
Substitution: Reacting with halogens upon heating.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Lanthanum metal.
Substitution: Lanthanum halides.
Applications De Recherche Scientifique
Lanthanhydrat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of optical materials, electronics, and other high-tech applications.
Mécanisme D'action
The mechanism of action of lanthanhydrat involves its ability to form complexes with other molecules. For example, in medical applications, this compound can bind to phosphate ions, reducing their absorption in the gastrointestinal tract. This mechanism is particularly useful in treating conditions like hyperphosphatemia .
Comparaison Avec Des Composés Similaires
Lanthanhydrat is similar to other lanthanide compounds, such as cerium hydrat and neodymium hydrat. it is unique in its specific reactivity and applications. For instance:
Cerium Hydrat: Known for its use in catalytic converters.
Neodymium Hydrat: Widely used in the production of strong permanent magnets.
This compound stands out due to its specific properties and the breadth of its applications across various fields.
Propriétés
Numéro CAS |
36670-42-5 |
|---|---|
Formule moléculaire |
H2LaO |
Poids moléculaire |
156.921 g/mol |
Nom IUPAC |
lanthanum;hydrate |
InChI |
InChI=1S/La.H2O/h;1H2 |
Clé InChI |
RLDBHKUGRPXFBF-UHFFFAOYSA-N |
SMILES canonique |
O.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



